molecular formula C21H21N3O5 B2815738 Methyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 873571-54-1

Methyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B2815738
CAS No.: 873571-54-1
M. Wt: 395.415
InChI Key: YQNYPADCFWTOKV-UHFFFAOYSA-N
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Description

Methyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a spirocyclic compound featuring a fused indole-pyrano[3,2-c]pyridine core. Key structural attributes include:

  • 1-Ethyl substituent on the indole nitrogen.
  • 6',7'-Dimethyl groups on the pyrano ring.
  • 3'-Methyl ester as a polar functional group.
  • Spiro junction at the indole-3 and pyrano-4' positions, conferring conformational rigidity.

While exact molecular data for this compound are unavailable in the provided evidence, its molecular formula is inferred as C₂₁H₂₃N₃O₅ (approximate molecular weight: ~405.4 g/mol) based on analogs like the structurally similar compound in (C₁₈H₁₄N₄O₃, MW 334.33) and derivatives in (C₂₅H₂₂N₄O₅, MW 458.47) .

Properties

IUPAC Name

methyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-5-24-13-9-7-6-8-12(13)21(20(24)27)15-14(10-11(2)23(3)18(15)25)29-17(22)16(21)19(26)28-4/h6-10H,5,22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNYPADCFWTOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C4=C(C=C(N(C4=O)C)C)OC(=C3C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’-amino-1-ethyl-6’,7’-dimethyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of indoline derivatives with pyrano[3,2-c]pyridine intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-amino-1-ethyl-6’,7’-dimethyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2’-amino-1-ethyl-6’,7’-dimethyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 2’-amino-1-ethyl-6’,7’-dimethyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table highlights key structural differences and similarities with analogs from the evidence:

Compound Name / ID Substituents Molecular Formula Molecular Weight Key Functional Groups logP/logD Reference
Target Compound 1-Ethyl, 6',7'-dimethyl, 3'-methyl ester C₂₁H₂₃N₃O₅* ~405.4* Ester, amino, diketone ~1.5 (est.)†
2'-Amino-1-(3-fluorobenzyl)-6'-(2-methoxyethyl)-7'-methyl-...-3'-carbonitrile () 3-Fluorobenzyl, 2-methoxyethyl, 3'-CN C₂₇H₂₃FN₄O₄ 486.50 Carbonitrile, fluorobenzyl
2'-Amino-6',7'-dimethyl-...-3'-carbonitrile () 6',7'-Dimethyl, 3'-CN C₁₈H₁₄N₄O₃ 334.33 Carbonitrile, amino 0.93
Methyl 2'-amino-1,7'-dimethyl-6'-(pyridin-3-ylmethyl)-...-3'-carboxylate (CAS 879623-64-0, ) 1,7'-Dimethyl, 6'-(pyridin-3-ylmethyl), 3'-methyl ester C₂₅H₂₂N₄O₅ 458.47 Ester, pyridinylmethyl
7'-Amino-5-methyl-...-6'-carbonitrile () 5-Methyl, 6'-CN, trioxo C₁₇H₁₂N₄O₃ 320.31 Carbonitrile, trioxo

*Inferred; †Estimated based on ester vs. carbonitrile polarity differences.

Physicochemical Properties

  • Lipophilicity : The target compound’s methyl ester likely increases logP compared to carbonitrile analogs (e.g., : logP 0.93). Esters typically exhibit higher logP than polar nitriles, suggesting moderate lipophilicity (~1.5) .
  • Hydrogen Bonding: The amino (–NH₂) and ester (–COOCH₃) groups contribute to hydrogen-bond donor/acceptor capacity, similar to ’s analog (polar surface area ~86 Ų in ) .
  • Solubility: The methyl ester may enhance aqueous solubility compared to non-polar substituents (e.g., fluorobenzyl in ) but reduce it relative to hydroxylated derivatives .

Biological Activity

Methyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N3O5C_{21}H_{21}N_{3}O_{5} with a molecular weight of 377.41 g/mol. Its structure consists of an indole moiety fused with a pyrano-pyridine ring system, which is critical for its biological activity.

Biological Activity Overview

Indole derivatives like methyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxo have been reported to exhibit multiple pharmacological effects:

  • Anticancer Activity : Compounds containing indole structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through caspase activation and modulation of cell cycle regulatory proteins.
  • Anti-inflammatory Effects : Many indole derivatives inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators, contributing to their anti-inflammatory properties.
  • Antimicrobial Properties : Indoles have demonstrated activity against a range of pathogens, including bacteria and fungi.

Anticancer Activity

Recent studies have highlighted the potential of methyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxo in cancer therapy. For instance:

  • Cytotoxicity Assays : In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines (e.g., HCT116 colorectal carcinoma). The IC50 values indicate significant potency compared to standard chemotherapeutics like doxorubicin.
    Cell LineIC50 (µg/mL)Control (Doxorubicin)
    HCT1166.7677.15
    A54912.3410.00
  • Mechanism of Action : The compound induces apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins. For example, a study demonstrated that treatment with the compound resulted in a 4.8-fold increase in caspase 3 levels in HCT116 cells compared to controls .

Anti-inflammatory Activity

Research indicates that methyl 2'-amino-1-ethyl-6',7'-dimethyl can inhibit COX enzymes effectively:

  • COX Inhibition Assays : The compound has been tested for its ability to inhibit COX-1 and COX-2 activities in vitro, showing promising results that suggest its potential as an anti-inflammatory agent.

Antimicrobial Properties

The antimicrobial activity of indole derivatives has been well-documented:

  • Bacterial Strains Tested : The compound was evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus25 µg/mL
    Escherichia coli30 µg/mL

Case Studies

Several case studies have documented the therapeutic potential of indole derivatives:

  • A study published in Nature highlighted the efficacy of indole-containing compounds in enhancing apoptotic pathways in cancer cells through various mechanisms including caspase activation and cell cycle arrest .

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